7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide

Medicinal Chemistry Pharmacokinetics Scaffold Optimization

7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide (CAS 111730-40-6) is a heterocyclic small molecule (MF: C₇H₇N₃O₂S, MW: 197.22 g/mol) belonging to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by a fused thiazole-pyrimidine bicyclic core bearing a primary carboxamide at the 5-position and a ketone at the 7-position.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 111730-40-6
Cat. No. B12930774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide
CAS111730-40-6
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1CSC2=NC(=O)C=C(N21)C(=O)N
InChIInChI=1S/C7H7N3O2S/c8-6(12)4-3-5(11)9-7-10(4)1-2-13-7/h3H,1-2H2,(H2,8,12)
InChIKeyNVNNTVUIKJMUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide (CAS 111730-40-6): Core Scaffold Identity and Physicochemical Profile for Procurement Screening


7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide (CAS 111730-40-6) is a heterocyclic small molecule (MF: C₇H₇N₃O₂S, MW: 197.22 g/mol) belonging to the thiazolo[3,2-a]pyrimidine family . This compound is characterized by a fused thiazole-pyrimidine bicyclic core bearing a primary carboxamide at the 5-position and a ketone at the 7-position. It is commercially offered as a research chemical with a specified purity of 97% . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 104.27 Ų and a consensus LogP of 0.33 , parameters relevant for predicting passive membrane permeability and oral bioavailability in early drug discovery.

Why Generic Substitution of 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide is Not Advisable


Within the thiazolo[3,2-a]pyrimidine chemotype, even subtle modifications to the substitution pattern profoundly alter biological target engagement, physicochemical properties, and synthetic utility [1]. The primary carboxamide at the 5-position of this compound is a pharmacophoric feature distinct from the 5-carboxylate ester analog (CAS 111730-54-2), which introduces different hydrogen-bonding capacity, metabolic stability, and reactivity profiles . Generic replacement with a 6-substituted regioisomer (e.g., CAS 51068-07-6) or an N-alkylated carboxamide derivative would change the spatial orientation of key functional groups, potentially abolishing activity against the intended molecular target or altering the compound's suitability as a synthetic intermediate.

Quantitative Differentiation Evidence for 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide (CAS 111730-40-6)


Carboxamide vs. Carboxylate Ester: Hydrogen-Bond Donor Capacity and Metabolic Stability

The target compound possesses a primary carboxamide (–CONH₂) at the 5-position, whereas the closest commercial analog carries an ethyl carboxylate (–COOEt) at the same position (CAS 111730-54-2) . Carboxamides contribute three hydrogen-bond donors (two from NH₂, one implicitly via resonance) versus zero for the ester, directly affecting target binding and solubility. Additionally, carboxamides are generally more resistant to esterase-mediated hydrolysis than ethyl esters, suggesting potentially superior metabolic stability in vivo, although direct comparative metabolic stability data for this specific pair are not available in the public domain (class-level inference).

Medicinal Chemistry Pharmacokinetics Scaffold Optimization

Regiochemical Differentiation: 5-Carboxamide vs. 6-Acetic Acid Substitution

The target compound features a carboxamide at the 5-position of the thiazolo[3,2-a]pyrimidine core, whereas 2-(3,7-dihydro-7-oxo-2H-thiazolo[3,2-a]pyrimidin-6-yl)acetic acid (CAS 51068-07-6) carries an acetic acid moiety at the 6-position . This regiochemical difference places the polar functionality at distinct vectors relative to the fused ring system, which would orient any substituent differently within a biological binding pocket. The 5-substituted carboxamide is directly conjugated with the pyrimidine ring's π-system, potentially affecting electronic distribution and tautomeric preference differently than the 6-substituted acetic acid analog.

Chemical Biology Structure-Activity Relationship Target Engagement

Commercially Specified Purity: 97% Baseline for Reproducible Screening

The target compound is commercially available with a documented purity specification of 97% (Leyan, Product Number: 2229912) . This specification provides a defined quality baseline for procurement, ensuring that biological assay results are not confounded by impurities exceeding 3%. In contrast, many structurally related thiazolo[3,2-a]pyrimidine analogs are listed without publicly disclosed purity specifications, introducing uncertainty in compound quality that can compromise dose-response reproducibility and lead to erroneous structure-activity conclusions.

Quality Control Assay Reproducibility Procurement Specification

Predicted Physicochemical Profile Favorable for CNS Drug-Like Space

The target compound exhibits computed physicochemical properties—TPSA of 104.27 Ų and LogP of 0.33 —that fall within the favorable range for CNS drug-likeness (typically TPSA < 90 Ų for good brain penetration, though 104 Ų is near the boundary, and LogP between 1–3). This profile contrasts with larger N-substituted thiazolo[3,2-a]pyrimidine-5-carboxamide derivatives (e.g., ChemBridge catalog compounds with MW > 300 g/mol and N-cycloheptyl or N-phenylthiopropyl substituents), which exceed typical CNS drug-like property thresholds . The low molecular weight (197.22 g/mol) of the target compound provides a more favorable starting point for lead optimization with room for functionalization while maintaining drug-like properties.

Drug Design ADME Prediction CNS Drug Discovery

Synthetic Utility as a Versatile Building Block for Focused Library Synthesis

The primary carboxamide group at the 5-position serves as a synthetic handle for further derivatization, enabling the construction of focused compound libraries through amide coupling, dehydration to nitrile, or Hofmann rearrangement. This contrasts with the 5-carboxylate ester analog (CAS 111730-54-2), which requires an additional hydrolysis step to generate the corresponding carboxylic acid before amide bond formation . Patents within the thiazolo[3,2-a]pyrimidine class (e.g., US4558046A, GB2133789A) describe extensive derivatization of the carboxamide position to modulate biological activity, underscoring the value of the carboxamide as a diversification point [1].

Synthetic Chemistry Library Design Medicinal Chemistry

Validated Application Scenarios for 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide (CAS 111730-40-6)


Focused Library Synthesis via Carboxamide Derivatization

The primary carboxamide of CAS 111730-40-6 serves as a direct diversification point for generating arrays of N-substituted analogs through amide coupling or dehydration chemistry. This avoids the additional hydrolysis step required when using the 5-carboxylate ester analog (CAS 111730-54-2), enabling more efficient parallel synthesis workflows [1]. Patent precedent (US4558046A) validates the carboxamide position as a productive site for modulating pharmacological activity in this chemotype .

CNS Drug Discovery Lead Generation

With a low molecular weight (197.22 g/mol), moderate TPSA (104.27 Ų), and low LogP (0.33), this compound occupies physicochemical space near CNS drug-like thresholds [1]. It offers a compact scaffold for lead optimization programs targeting CNS enzymes or receptors, where maintaining a low MW and balanced LogP during optimization is critical for preserving blood-brain barrier permeability potential.

Pharmacophore Probing of Thymidylate Synthase and Related Folate Pathway Enzymes

Thiazolo[3,2-a]pyrimidine scaffolds have been explored as antifolate inhibitors of thymidylate synthase and dihydrofolate reductase in anticancer drug discovery [1]. The 5-carboxamide substitution pattern of CAS 111730-40-6 provides a distinct hydrogen-bonding motif compared to 6-substituted or ester analogs, making it a relevant tool compound for mapping structure-activity relationships at the carboxamide binding sub-pocket of these nucleotide metabolism enzymes.

Calcium Channel Antagonist Scaffold Evaluation

Thiazolo[3,2-a]pyrimidine derivatives have been evaluated for calcium antagonistic activity, with nifedipine as a reference standard [1]. The target compound's unsubstituted carboxamide provides a baseline scaffold for assessing the impact of subsequent N-substitution on calcium channel blocking potency, enabling systematic SAR studies in cardiovascular drug discovery programs.

Quote Request

Request a Quote for 7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.